molecular formula C15H11NO5 B1286056 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid CAS No. 926256-19-1

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid

Cat. No.: B1286056
CAS No.: 926256-19-1
M. Wt: 285.25 g/mol
InChI Key: KHNDNNLPWSGSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid is a chemical compound known for its unique structure, which includes a benzodioxole ring fused to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzodioxol-5-yl)methyl]benzoic acid
  • 2-[(1,3-Benzodioxol-5-yl)amino]benzoic acid
  • 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]phenylacetic acid

Uniqueness

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzodioxole and benzoic acid moieties allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-14(9-5-6-12-13(7-9)21-8-20-12)16-11-4-2-1-3-10(11)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDNNLPWSGSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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